molecular formula C6H3BrN2S B13678690 4-Bromo-2-isothiocyanatopyridine

4-Bromo-2-isothiocyanatopyridine

Cat. No.: B13678690
M. Wt: 215.07 g/mol
InChI Key: IROXODVOYYTATP-UHFFFAOYSA-N
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Description

4-Bromo-2-isothiocyanatopyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a bromine atom at the 4-position and an isothiocyanate (-NCS) group at the 2-position. The bromine substituent acts as an electron-withdrawing group, enhancing electrophilicity at adjacent positions, while the isothiocyanate group provides a reactive site for nucleophilic additions or cycloadditions. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly in the development of thiourea derivatives, kinase inhibitors, and bioactive conjugates due to its versatile reactivity .

Properties

Molecular Formula

C6H3BrN2S

Molecular Weight

215.07 g/mol

IUPAC Name

4-bromo-2-isothiocyanatopyridine

InChI

InChI=1S/C6H3BrN2S/c7-5-1-2-8-6(3-5)9-4-10/h1-3H

InChI Key

IROXODVOYYTATP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)N=C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isothiocyanatopyridine typically involves the reaction of 4-bromo-2-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method is the one-pot preparation, which involves the treatment of 4-bromo-2-aminopyridine with carbon disulfide in the presence of a base such as DABCO or sodium hydride, followed by desulfurization with aqueous iron (III) chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures for handling reactive intermediates like thiophosgene.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-isothiocyanatopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include organometallic compounds and nucleophiles such as amines and thiols. Conditions often involve the use of palladium catalysts and bases.

    Addition Reactions: Reagents such as amines and alcohols are used under mild conditions to form thiourea and thiocarbamate derivatives.

Major Products:

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Addition Reactions: Products include thiourea and thiocarbamate derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

4-Bromo-2-isothiocyanatopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-isothiocyanatopyridine involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isothiocyanate group is particularly reactive, allowing the compound to modify proteins and other biomolecules by forming thiourea linkages. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Bromo-2-isothiocyanatopyridine with three structurally related brominated heterocycles, focusing on molecular properties, reactivity, and applications.

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

  • Molecular Formula : C₉H₉BrO₂
  • Key Features: Combines a brominated acetophenone backbone with a methoxy group.
  • Reactivity : The electron-donating methoxy group stabilizes the aromatic ring, while the ketone and bromine enable nucleophilic substitution or cross-coupling reactions.
  • Applications : Used as an intermediate in manufacturing and processing under controlled conditions, likely in pharmaceuticals or agrochemicals .

4-Bromo-2-cyclopropylpyridine (CAS 1086381-28-3)

  • Molecular Formula : C₈H₈BrN
  • Key Features : A pyridine derivative with a bromine atom and a sterically demanding cyclopropyl group.
  • Bromine at the 4-position may direct electrophilic substitutions.
  • Applications : Likely employed in medicinal chemistry for constructing cyclopropane-containing drug candidates or ligands .
  • Research Insight : Cyclopropane rings are valued for their strain-driven reactivity in ring-opening reactions, contrasting with the isothiocyanate group’s conjugation capabilities in the target compound .

4-Bromo-2-chlorothiophene (CAS 32431-93-9)

  • Molecular Formula : C₄H₂BrClS
  • Key Features : A thiophene ring substituted with bromine and chlorine.
  • Physical Properties : Boiling point: 67–69 °C (9 Torr); Density: 1.844 g/cm³ .
  • Reactivity : The sulfur atom in thiophene enhances π-electron delocalization, making it less basic than pyridine. Bromine and chlorine enable halogen exchange or Suzuki coupling.
  • Applications : Used in synthesizing organic semiconductors, pharmaceuticals, and agrochemicals due to thiophene’s electronic properties .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point Density (g/cm³) Key Applications
This compound C₆H₃BrN₂S 229.07 (calculated) N/A N/A Pharmaceutical conjugates, inhibitors
2-Bromo-4'-methoxyacetophenone C₉H₉BrO₂ 245.07 N/A N/A Industrial intermediates
4-Bromo-2-cyclopropylpyridine C₈H₈BrN 198.06 N/A N/A Medicinal chemistry
4-Bromo-2-chlorothiophene C₄H₂BrClS 197.48 67–69 °C (9 Torr) 1.844 Organic electronics

Research Findings and Key Insights

  • Reactivity Differences : The isothiocyanate group in this compound enables thiourea formation with amines, a pathway absent in cyclopropyl- or thiophene-based analogs. Bromine in all compounds facilitates cross-coupling, but steric effects (e.g., cyclopropyl) or electronic effects (e.g., thiophene) modulate reactivity .
  • Thermal Stability : 4-Bromo-2-chlorothiophene’s low boiling point (67–69 °C at reduced pressure) suggests volatility, contrasting with the likely higher stability of pyridine-based analogs .
  • Pharmaceutical Utility : Isothiocyanates are pivotal in bioconjugation, whereas cyclopropyl groups are leveraged for metabolic stability in drug design, highlighting divergent application strategies .

Biological Activity

4-Bromo-2-isothiocyanatopyridine (4-Br-ITC) is a compound that has garnered attention due to its diverse biological activities. Isothiocyanates, in general, are known for their anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of 4-Br-ITC, highlighting key findings from various studies, including its mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.

  • Molecular Formula: C7H5BrN2S
  • Molecular Weight: 229.09 g/mol
  • CAS Number: 19241-38-4

Anticancer Properties

4-Br-ITC has shown promising anticancer activity in several studies. It exerts its effects primarily through the following mechanisms:

  • Induction of Apoptosis: Studies have demonstrated that 4-Br-ITC can induce apoptosis in various cancer cell lines by activating the caspase cascade and increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancer cells .
  • Inhibition of Tumor Growth: In vivo studies have indicated that 4-Br-ITC can significantly reduce tumor size in xenograft models of cancer .

Antimicrobial Activity

Research indicates that 4-Br-ITC possesses antimicrobial properties against a range of pathogens:

  • Bacterial Infections: The compound has demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism includes disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
  • Fungal Infections: 4-Br-ITC has shown antifungal activity against Candida species, suggesting its potential use in treating fungal infections .

Anti-inflammatory Effects

4-Br-ITC exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential role in managing inflammatory diseases .

The biological activities of 4-Br-ITC can be attributed to several mechanisms:

  • Nrf2 Activation: It activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes and protection against oxidative stress .
  • Inhibition of NF-kB Pathway: By inhibiting the NF-kB signaling pathway, 4-Br-ITC reduces inflammation and cancer cell survival .

Case Studies and Research Findings

StudyFindings
Demonstrated that 4-Br-ITC induces apoptosis in human breast cancer cells via caspase activation.
Reported significant antibacterial activity against Staphylococcus aureus and E. coli with minimal inhibitory concentrations (MIC) below 50 µg/mL.
Found that treatment with 4-Br-ITC reduced tumor growth by 40% in mouse models of colon cancer.

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